1-Methylpyrazole
CAS No.: 930-36-9
Cat. No.: VC21187410
Molecular Formula: C4H6N2
Molecular Weight: 82.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 930-36-9 |
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Molecular Formula | C4H6N2 |
Molecular Weight | 82.1 g/mol |
IUPAC Name | 1-methylpyrazole |
Standard InChI | InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3 |
Standard InChI Key | UQFQONCQIQEYPJ-UHFFFAOYSA-N |
SMILES | CN1C=CC=N1 |
Canonical SMILES | CN1C=CC=N1 |
Boiling Point | 127.0 °C |
Introduction
Physical and Chemical Properties
Chemical Identity
1-Methylpyrazole is formally defined as "a member of the class of pyrazoles that is the 1-methyl derivative of 1H-pyrazole" . The compound has clear chemical identification parameters that distinguish it from other pyrazole derivatives:
Parameter | Value |
---|---|
CAS Number | 930-36-9 |
Molecular Formula | C₄H₆N₂ |
Molecular Weight | 82.1 g/mol |
IUPAC Name | 1-methylpyrazole |
Synonyms | N-methylpyrazole, 1-methyl-1H-pyrazole, methylpyrazole |
InChI Key | UQFQONCQIQEYPJ-UHFFFAOYSA-N |
SMILES Notation | CN1C=CC=N1 |
The chemical structure features a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2), with a methyl group connected to the nitrogen at position 1. This specific structural arrangement contributes to its unique chemical behavior and applications.
Physical Properties
1-Methylpyrazole exhibits physical characteristics that are important for its handling, purification, and application in various chemical processes:
The compound's relatively low boiling point and flash point indicate its volatile nature, requiring appropriate safety measures during handling and storage. Its water solubility also makes it versatile for various reaction conditions and applications in aqueous systems.
Synthesis Methods
Classical Synthesis Approaches
Several synthetic routes have been developed for the preparation of 1-methylpyrazole. One classical approach involves the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine . This method utilizes a controlled reaction environment to facilitate the formation of the pyrazole ring structure with the methyl substituent in the desired position.
Chemical Reactivity and Transformations
Regioselective Lithiation
One of the most significant aspects of 1-methylpyrazole's chemistry is its behavior during lithiation reactions. Research has demonstrated interesting regioselectivity patterns depending on reaction conditions:
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Under kinetically controlled conditions: Reaction of 1-methylpyrazole with n-BuLi in THF followed by reaction with monodeuteromethanol (CH₃OD) leads to functionalization at the methyl group .
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Under thermodynamically controlled conditions: The same reaction sequence results in functionalization at the pyrazole 5-position .
This regioselectivity can be predicted using density functional theory calculations (B3LYP/6-31+G(d,p)) when solvation effects (IEFPCM) are taken into account . The structure of the thermodynamic product, 5-lithio-1-methylpyrazole, has been characterized using ¹H,⁶Li HOESY and NOESY NMR spectroscopy, revealing an oligomeric structure in [D₈]THF .
Halogenation Reactions
1-Methylpyrazole undergoes selective iodination at the 4-position under appropriate conditions. A patented synthesis method for 1-methyl-4-iodopyrazole utilizes the following reaction parameters:
Parameter | Optimal Conditions |
---|---|
Iodinating agent | Iodine |
Oxidant | Hydrogen peroxide (35-50% aqueous solution) |
Temperature | 70-100°C (optimal range) |
Reaction time | 3-5 hours (optimal range) |
Molar ratio (1-methylpyrazole:iodine) | 1:1.0-1.3 |
Molar ratio (1-methylpyrazole:oxidant) | 1:1.0-2.0 |
The reaction involves the replacement of hydrogen at the 4-position of the 1-methylpyrazole ring with iodine . The oxidant (hydrogen peroxide) plays a crucial role by reacting with the hydrogen iodide produced during the reaction to regenerate iodine, thereby promoting the forward reaction and maximizing the utilization of the iodinating agent .
Applications
Pharmaceutical Applications
1-Methylpyrazole serves as a key intermediate in pharmaceutical synthesis, particularly in developing:
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Heteroaryl(fluorophenyl)piperidinylindoles functioning as α1 adrenoceptor antagonists .
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Quinazoline derivatives that act as glucokinase activators .
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Potential medications targeting neurological disorders, leveraging the compound's ability to interact with specific brain receptors .
The structural characteristics of 1-methylpyrazole make it valuable for medicinal chemistry, as the pyrazole ring provides a scaffold for developing molecules with specific biological activities and pharmacological properties.
Agricultural Applications
In agricultural chemistry, 1-methylpyrazole is utilized as a key intermediate in the synthesis of various agrochemicals, including:
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Herbicides that selectively target unwanted plant growth
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Fungicides that protect crops from fungal infections
These applications contribute significantly to crop protection and yield enhancement in modern agricultural practices . The heterocyclic structure of 1-methylpyrazole allows for the development of compounds that can interact specifically with biological targets in pests while minimizing effects on beneficial organisms.
Analytical and Material Science Applications
The compound finds diverse applications in analytical chemistry and material science:
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Analytical Chemistry: 1-Methylpyrazole serves as a reagent in analytical methods for detecting and quantifying metal ions in environmental samples, which is crucial for pollution monitoring .
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Material Science: It is incorporated into the formulation of advanced materials such as polymers and coatings, where it contributes to improved thermal stability and chemical resistance . These properties make 1-methylpyrazole-derived materials suitable for applications requiring durability under harsh conditions.
Biochemical Research
In biochemistry, 1-methylpyrazole plays a role in enzyme inhibition studies, helping researchers understand metabolic pathways and develop targeted therapies . The compound's ability to interact with specific biochemical targets makes it valuable for investigating biological processes and identifying potential therapeutic interventions.
The relatively low flash point (26.2-35°C) indicates that the compound is flammable and requires appropriate safety measures to prevent ignition .
Storage Parameter | Recommendation | Reference |
---|---|---|
Temperature | Room temperature | |
Atmosphere | Inert | |
Container | Sealed to prevent exposure to air and moisture |
Proper storage and handling procedures are essential to maintain the compound's purity and prevent hazardous situations due to its flammable nature.
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